1-Chloro-2,4-difluoro-3-nitrobenzene
Overview
Description
1-Chloro-2,4-difluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2ClF2NO2. It is characterized by a benzene ring substituted with a chlorine atom, two fluorine atoms, and a nitro group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that nitrobenzene derivatives often interact with various enzymes and proteins within the cell .
Mode of Action
Nitrobenzene derivatives are generally known to undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile replaces a hydrogen atom in the aromatic system. This could potentially alter the function of target molecules in the cell .
Biochemical Pathways
It’s known that nitrobenzene derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
The introduction of nitro groups into organic molecules can significantly alter their reactivity, potentially leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-2,4-difluoro-3-nitrobenzene . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-difluoro-3-nitrobenzene can be synthesized through several methods, including nitration and halogenation reactions. One common approach involves the nitration of 1-chloro-2,4-difluorobenzene using nitric acid and sulfuric acid under controlled conditions. The reaction typically requires cooling to maintain the stability of the compound.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration and halogenation processes. The production involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-difluoro-3-nitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) and hydrochloric acid (HCl).
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: The oxidation of this compound can produce carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-2,4-difluoro-3-nitrobenzene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable compound for synthesizing other chemicals, studying reaction mechanisms, and developing new materials.
Comparison with Similar Compounds
2,4-Dinitrochlorobenzene
2,4-Difluoronitrobenzene
1-Chloro-2,4-dinitrobenzene
Properties
IUPAC Name |
1-chloro-2,4-difluoro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPIHTQPKGZTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612566 | |
Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1151767-58-6 | |
Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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